molecular formula C7H2Cl2N4 B13931197 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile

Cat. No.: B13931197
M. Wt: 213.02 g/mol
InChI Key: FQHQSNZJYUOBQC-UHFFFAOYSA-N
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Description

4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with two chlorine atoms at positions 4 and 6, and a cyano group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyrazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C7H2Cl2N4

Molecular Weight

213.02 g/mol

IUPAC Name

4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H

InChI Key

FQHQSNZJYUOBQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl

Origin of Product

United States

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